molecular formula C13H11FN2O B3029246 2-Amino-5-fluoro-N-phenylbenzamide CAS No. 60041-89-6

2-Amino-5-fluoro-N-phenylbenzamide

Cat. No.: B3029246
CAS No.: 60041-89-6
M. Wt: 230.24
InChI Key: LZCUYKGRVYUUCY-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-N-phenylbenzamide (CAS 60041-89-6) is a high-value aromatic benzanilide compound with a molecular formula of C13H11FN2O and a molecular weight of 230.24 g/mol. This compound belongs to the class of organic compounds known as benzanilides, which are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. It features two aromatic rings and several functional groups, including a primary amine and a fluoro substituent, which collectively make it a versatile building block in organic synthesis and medicinal chemistry research. The primary research applications of this compound stem from its role as a key synthetic intermediate. It is widely used in the design and synthesis of more complex molecules, particularly in pharmaceutical research for developing potential drug candidates. The presence of the fluorine atom is of special interest; fluorine is the most electronegative element and its incorporation into organic compounds can significantly alter their electronic properties, metabolic stability, and lipophilicity. This can enhance binding affinities with enzymes and receptors and improve a compound's ability to cross cell membranes. The compound's structure, featuring hydrogen bond donors and acceptors, allows it to participate in various non-covalent interactions, which is crucial for studying molecular recognition and supramolecular assembly. This product is supplied with a guaranteed purity of ≥97% (by HPLC). It is intended for research and development purposes in a laboratory setting only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified professionals with appropriate training in the safe manipulation of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCUYKGRVYUUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655466
Record name 2-Amino-5-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60041-89-6
Record name 2-Amino-5-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 5 Fluoro N Phenylbenzamide and Its Analogues

Established Synthetic Routes for 2-Amino-5-fluoro-N-phenylbenzamide

The construction of the this compound scaffold is principally approached via two retrosynthetic disconnections. The first involves the late-stage introduction of the amino group through the reduction of a nitro precursor. The second strategy focuses on the formation of the central amide linkage between an appropriately substituted aminobenzoic acid and aniline.

A common and effective method for synthesizing the title compound is through the chemical reduction of a nitro-substituted precursor, such as 2-fluoro-6-nitro-N-phenylbenzamide. nih.gov This approach benefits from the widespread availability of methods for the selective reduction of aromatic nitro groups, a fundamental transformation in organic synthesis. glpbio.com The nitro group is typically reduced in the final or penultimate step of the synthesis.

The reduction of aromatic nitro compounds can be accomplished using a variety of reagent systems, ranging from catalytic hydrogenation to the use of metals in acidic media. luxembourg-bio.com A particularly effective and mild method involves the use of zinc dust with a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄). bachem.com This system is known for its rapid reaction times and high yields in converting nitroarenes to anilines. researchgate.net

The Zn/HCOONH₄ system acts as a transfer hydrogenation agent and is valued for its chemoselectivity. It can selectively reduce a nitro group in the presence of other sensitive functionalities, such as halogens (like the fluorine atom in the target molecule), which might be susceptible to reduction under harsher conditions (e.g., catalytic hydrogenation with certain palladium catalysts). bachem.com The reaction is typically carried out at room temperature in a suitable solvent like methanol. researchgate.net

Table 1: Comparison of Common Nitro Group Reduction Systems

Catalyst System Typical Conditions Advantages Disadvantages
Zn/HCOONH₄ Methanol, Room Temp Rapid, high yield, chemoselective, avoids strong acids Requires stoichiometric zinc
H₂/Pd-C H₂ gas, various solvents Catalytic, clean byproducts Can reduce other functional groups (e.g., dehalogenation)
Fe/HCl Acidic aqueous media Inexpensive, widely used industrially Generates large amounts of iron sludge byproduct
SnCl₂ Ethanol/HCl Mild, good for laboratory scale Stoichiometric, tin waste can be problematic

A critical aspect of synthesizing fluorinated aromatic compounds is preventing the formation of impurities, particularly those arising from the loss of the fluorine substituent. While specific data on desfluoro impurity formation in the synthesis of this compound is not extensively documented, defluorination is a known potential side reaction in reactions involving fluoroaromatic compounds, especially under certain reductive or nucleophilic conditions. The selection of a mild and selective reducing agent, such as the Zn/HCOONH₄ system, is a key strategy to minimize the risk of hydrodefluorination, which would lead to the formation of 2-amino-N-phenylbenzamide as an impurity. Careful monitoring of reaction conditions like temperature and reaction time is crucial to ensure the integrity of the C-F bond.

An alternative and widely used synthetic approach involves the formation of the amide bond between 5-fluoroanthranilic acid (2-amino-5-fluorobenzoic acid) and aniline. wikipedia.orgcymitquimica.com This method is a cornerstone of medicinal chemistry and peptide synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxylic acid group with a coupling reagent. peptide.com

Numerous coupling reagents have been developed to facilitate amide bond formation with high efficiency. The choice of reagent and solvent system is critical, especially when dealing with electronically deactivated or weakly nucleophilic amines like aniline. peptide.com

PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is highly efficient for forming amide bonds, even with hindered amino acids or less reactive amines. bachem.comgoogle.comresearchgate.net It is often used in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). researchgate.net PyBOP is a preferred alternative to its predecessor, BOP, as it avoids the formation of the carcinogenic byproduct HMPA. nih.gov

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a classic and cost-effective carbodiimide (B86325) coupling agent. nih.gov It activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, DCC-mediated couplings can be prone to side reactions and racemization. To suppress these issues and improve reaction rates, an additive like HOBt (1-Hydroxybenzotriazole) is almost always used in conjunction with DCC. peptide.comnih.gov The primary drawback of DCC is the formation of the insoluble byproduct dicyclohexylurea (DCU), which can complicate product purification, making it more suitable for solution-phase synthesis where it can be removed by filtration. nih.gov

CDI (1,1'-Carbonyldiimidazole): CDI is a solid, easy-to-handle reagent that activates carboxylic acids by forming a reactive acyl-imidazolide intermediate. nih.gov The reactions are often clean, as the byproducts are imidazole (B134444) and carbon dioxide.

HOBt (1-Hydroxybenzotriazole): While not a standalone coupling reagent, HOBt is a crucial additive used with carbodiimides like DCC or EDC (a water-soluble analogue of DCC). It acts as a nucleophile to intercept the O-acylisourea intermediate, forming a more stable and reactive HOBt-ester, which then reacts with the amine. This two-step process minimizes side reactions and is particularly beneficial for coupling with less reactive anilines.

Table 2: Overview of Common Amide Coupling Reagents

Reagent/System Activating Agent Typical Solvent Key Features
PyBOP Phosphonium salt DMF, DCM High efficiency, avoids toxic HMPA byproduct
DCC/HOBt Carbodiimide/Additive DCM, THF Cost-effective, HOBt suppresses side reactions
EDC/HOBt Carbodiimide/Additive DMF, ACN, H₂O Water-soluble urea (B33335) byproduct, easy workup
CDI Imidazolide THF, DMF Solid reagent, clean byproducts (imidazole, CO₂)

Optimizing the yield and purity of this compound requires careful consideration of the reaction parameters for either the nitro reduction or the amide coupling pathway.

In the amide formation strategy, the choice of coupling reagent is a primary optimization parameter. For challenging couplings involving electron-deficient anilines, more potent coupling systems like HBTU or HATU, often used with a base like DIEA in DMF, may provide higher yields than standard DCC/HOBt conditions. peptide.com A study demonstrated that using a catalytic amount of HOBt with EDC and DMAP provided excellent results for the amidation of electron-deficient amines.

Purification is another critical step for ensuring high purity. When using DCC, the complete removal of the dicyclohexylurea (DCU) byproduct is essential and typically achieved by filtration, although trace amounts can sometimes co-precipitate with the product. Using water-soluble carbodiimides like EDC simplifies the workup, as the corresponding urea byproduct can be removed with an aqueous wash. The final product is typically purified using standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials, reagent byproducts, and side-products.

Amide Bond Formation Strategies

Advanced Synthetic Strategies for Fluorinated Benzamides

The introduction of fluorine into the benzamide (B126) structure can significantly alter the molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. nih.gov Advanced synthetic strategies are therefore crucial for the efficient and controlled synthesis of these valuable compounds. unito.it

A common route for synthesizing N-substituted 2-aminobenzamides involves the condensation of substituted anilines with 2-aminobenzoic acid derivatives. researchgate.net For fluorinated analogues, this may involve starting materials that already contain the fluorine atom or introducing it at a specific stage in the synthesis. For instance, the synthesis of N-phenylbenzamide derivatives can be achieved by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides, followed by the reduction of the nitro groups. nih.gov Photocatalysis also presents a modern platform for the selective transformation and modification of benzamide structures. rsc.org

Regioselective fluorination allows for the precise placement of fluorine atoms at specific positions within a molecule, which is critical for optimizing its function. numberanalytics.com The choice of fluorinating agent and reaction conditions determines the mechanism, which can be electrophilic, nucleophilic, or radical-based. numberanalytics.com

Electrophilic Fluorination : This method involves the attack of an electrophilic fluorinating agent (e.g., Selectfluor®) on an electron-rich site, such as an activated aromatic ring. numberanalytics.com

Nucleophilic Fluorination : This technique typically involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻) in an S_N2 or S_NAr reaction. numberanalytics.com

Radical Fluorination : This pathway uses radical intermediates to form the C-F bond. numberanalytics.com

Modern methods have been developed to enhance regioselectivity, including transition metal-catalyzed, electrochemical, and photochemical fluorination. numberanalytics.com Catalysts and directing groups can be employed to guide the fluorinating agent to a specific site, overcoming the inherent reactivity of the substrate. numberanalytics.comnumberanalytics.com For example, I(I)/I(III) catalysis has been used for the highly regioselective fluorination of unactivated allenes, a strategy whose principles could be extended to other molecular scaffolds. nih.gov

Table 1: Overview of Regioselective Fluorination Strategies

StrategyMechanismKey Features
Substrate Control VariesUtilizes inherent electronic or steric properties of the starting material to direct fluorination. numberanalytics.com
Reagent Control VariesEmploys specific fluorinating agents that exhibit preferential reactivity at certain sites. numberanalytics.com
Catalyst Control VariesUses catalysts (e.g., transition metals, organocatalysts) to influence the position of fluorination. numberanalytics.comnumberanalytics.com
Directing Groups VariesTemporarily installs a group on the substrate to guide the fluorinating agent to a nearby position. numberanalytics.com

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial when a benzamide analogue possesses one or more chiral centers, as different isomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired isomer. ethz.ch

Key approaches to achieve stereoselectivity include:

Chiral Pool Synthesis : This method uses readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch

Chiral Auxiliaries : An enantiopure group (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. ethz.ch

Enantioselective Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a non-chiral starting material. ethz.ch This is a highly efficient and widely used method. acs.org

Resolution : A racemic mixture is separated into its constituent enantiomers, for example, by chromatography on a chiral stationary phase or by enzymatic resolution. ethz.ch

For complex molecules, these strategies can be combined to control the configuration of multiple stereocenters. youtube.com

Derivatization Strategies for Structural Modification of this compound

Derivatization of the core this compound structure is a common strategy to explore the structure-activity relationship (SAR) and optimize properties. Modifications can be made at several positions, including the N-phenyl ring, the fluoro-benzamide ring, and the amide linkage itself. researchgate.netrsc.org

Table 2: Examples of Substituents on the N-Phenyl Ring of 2-Aminobenzamides Data synthesized from a study on 2-amino-N-phenylbenzamides and their 5-chloro analogues. researchgate.net

Position on Phenyl RingSubstituent (R)
4- (para)-Cl, -Br, -F, -CH₃, -C₄H₉, -sec-C₄H₉, -OCH₃
3- (meta)-Cl, -F
3,4--Cl₂, -(CH₃)₂

Modifications to the fluoro-benzamide portion of the molecule can also have profound effects. The fluorine atom at position 5 is itself a key modification of the parent 2-aminobenzamide (B116534) structure. Studies on analogous compounds have shown that introducing a substituent at this position can be synthetically feasible and biologically significant. For instance, the introduction of a chloro substituent at position 5 of 2-amino-N-phenylbenzamides was found to improve their antimycobacterial activity compared to the unsubstituted analogues. researchgate.net The amino group at position 2 is also a key handle for further reactions, such as the synthesis of quinazolinones. rsc.org The strategic placement of fluorine can also influence crystal packing and conformation, with ortho-fluorine substitution sometimes used to suppress crystalline disorder. researchgate.netacs.orgosti.gov

The amide bond is a central feature of the benzamide scaffold, but it can be replaced with other functional groups (isosteres) to alter properties like stability, hydrogen bonding capacity, and conformation. For example, the carboxamide group can be converted to a thioamide (C=S) or a hydroxamic acid. nih.govnih.gov One reported method details the synthesis of fluorinated thioamides and hydroxamic acids from N-perfluoroalkylated hydroxylamine (B1172632) intermediates. nih.gov However, it is important to note that such modifications can sometimes be detrimental to biological activity, as was observed when the carboxamide group of a 2,6-difluorobenzamide (B103285) FtsZ inhibitor was replaced, leading to inactive compounds. nih.gov The Ugi four-component reaction represents a more complex strategy for diversifying the amide linkage, enabling the rapid assembly of diverse peptoid-like structures. acs.org

Pharmacological Investigations and Biological Activity of 2 Amino 5 Fluoro N Phenylbenzamide and Its Analogues

In Vitro Biological Activity Screening

The in vitro biological activity of compounds structurally related to 2-Amino-5-fluoro-N-phenylbenzamide has been explored across various antimicrobial and antiviral assays. The following sections detail the findings from these investigations.

Antimicrobial Activity Studies

Research into the antimicrobial properties of N-phenylbenzamide analogues has revealed a spectrum of activity against various bacterial and fungal pathogens.

Studies on a series of synthesized N-phenylbenzamide derivatives have demonstrated their potential as antibacterial agents. In vitro testing of these compounds against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed inhibitory activity. mdpi.com While specific data for Pseudomonas aeruginosa and Bacillus subtilis for this exact class of compounds is not detailed in the available literature, the activity against E. coli and S. aureus suggests a potential for broader spectrum antibacterial action. mdpi.com The mechanism of action is thought to involve the inhibition of essential enzymes, such as aminoglycoside-2″-phosphotransferase-IIa. mdpi.com

Table 1: Antibacterial Activity of N-Phenylbenzamide Analogues

Compound/Analogue Target Organism Activity/Measurement Reference
N-phenylbenzamide derivatives Staphylococcus aureus Zone of Inhibition mdpi.com

Note: This table is representative of the activity of the N-phenylbenzamide class, as specific data for this compound was not available.

The antifungal potential of N-phenylbenzamide derivatives has been evaluated against clinically relevant yeasts and molds. In one study, synthesized N-phenylbenzamides exhibited activity against Candida albicans. mdpi.com The proposed mechanism for this antifungal action is the inhibition of aspartic proteinases, which are crucial for the virulence of C. albicans. mdpi.com While specific studies on Aspergillus brasiliensis and Trichophyton mentagrophytes for this particular set of analogues were not found, research on other structurally related amino alcohol derivatives has shown efficacy against T. mentagrophytes and C. albicans. nih.govscienceopen.com

Table 2: Antifungal Activity of N-Phenylbenzamide Analogues

Compound/Analogue Target Organism Activity/Measurement Reference
N-phenylbenzamide derivatives Candida albicans Zone of Inhibition mdpi.com
Amino alcohol derivatives Trichophyton mentagrophytes Minimum Inhibitory Concentration (MIC) nih.govscienceopen.com

Note: This table includes data from closely related compound classes to provide a broader context due to the limited specific data on this compound.

While no direct studies on the antimycobacterial activity of this compound were identified, research on related fluorinated aromatic compounds has shown promise. For instance, fluorophenylbenzohydrazides, which share structural similarities, have demonstrated good activity against Mycobacterium tuberculosis. nih.gov These compounds are believed to inhibit the tryptophan biosynthesis pathway, which is essential for the survival of the bacterium. nih.gov This suggests that the inclusion of a fluorine atom in the benzamide (B126) scaffold could be a favorable feature for antimycobacterial activity.

Antiviral Activity Studies

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of antiviral agents.

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV 71), a significant pathogen causing hand, foot, and mouth disease. researchgate.net Several of these analogues demonstrated potent inhibitory effects against various EV 71 strains. researchgate.net One of the most active compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which exhibited low micromolar concentrations of activity against the tested EV 71 strains. researchgate.net The cytotoxicity of this lead compound was found to be significantly lower than that of the reference drug, pirodavir. researchgate.net These findings highlight the potential of the N-phenylbenzamide core structure in the design of new anti-EV 71 drugs. researchgate.net

Table 3: Anti-Enterovirus 71 (EV 71) Activity of N-Phenylbenzamide Analogues

Compound/Analogue Target Virus Cell Line IC₅₀ (µM) TC₅₀ (µM) Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamide EV 71 Vero 5.7 ± 0.8 to 12 ± 1.2 620 ± 0.0 researchgate.net

Note: IC₅₀ represents the half-maximal inhibitory concentration, and TC₅₀ represents the half-maximal cytotoxic concentration.

Antiparasitic Activity Studies

Research into the activity of N-phenylbenzamide and its close analogues against kinetoplastid parasites has identified promising candidates for drug development. A screening of a large compound library against Leishmania infantum (a species closely related to Leishmania donovani) identified a 2-aminobenzimidazole (B67599) hit with moderate potency. nih.gov Although this hit suffered from low metabolic stability, subsequent optimization led to analogues with improved properties and activity against various parasite strains. nih.gov

In a separate line of research, a series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated for their activity against a panel of kinetoplastid parasites. nih.gov These compounds demonstrated moderate to high activity against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. nih.gov Notably, four of the eleven compounds tested also showed moderate activity against Leishmania donovani axenic parasites. nih.gov One derivative was found to be active against T. cruzi at nanomolar concentrations, proving to be approximately four times more potent than the current drug, benznidazole. nih.gov The structure-activity relationship studies suggested a correlation between the lipophilicity of the compounds and their antileishmanial activity and toxicity against host cells. nih.gov

N-phenylbenzamide analogues have emerged as a promising chemotype for the treatment of schistosomiasis, a neglected tropical disease caused by Schistosoma flatworms. nih.govdspace.unza.zm Structure-activity relationship (SAR) studies were initiated from a hit compound, MMV687807 , identified by the Medicines for Malaria Venture. nih.govresearchgate.net This research led to the synthesis and evaluation of numerous derivatives, revealing key structural features for schistosomicidal activity. nih.gov

The studies demonstrated that the presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) and nitro (NO₂) groups, on the phenyl rings is crucial for potency. nih.govdspace.unza.zm Two compounds, 9 and 11 , were identified as particularly fast-acting agents, causing severe damage to the integrity of adult worms within one hour of exposure. nih.govnih.gov Compound 9 was found to be the most promising, with a potent EC₅₀ of 80 nM against adult S. mansoni. nih.govresearchgate.net Furthermore, it displayed a favorable safety profile in vitro, with a high cytotoxicity CC₅₀ value of 9.8 ± 1.6 μM against human HEK 293 cells, resulting in a comfortable selectivity index (SI) of 123. nih.govresearchgate.net This indicates that the compound is significantly more toxic to the parasite than to mammalian cells. The urgent need for new antischistosomal drugs is underscored by the limitations of the current mainstay therapy, praziquantel, which is ineffective against juvenile worms and faces emerging resistance. nih.govdspace.unza.zm

Table 2: Activity of Lead N-Phenylbenzamide Analogues Against S. mansoni
CompoundS. mansoni EC₅₀ (μM)HEK 293 CC₅₀ (μM)Selectivity Index (SI)
Compound 90.089.8 ± 1.6123
Compound 11-11.1 ± 0.2-

Data sourced from Cheuka et al., 2023. nih.govresearchgate.netnih.gov

Anticancer Activity Studies

Analogues of N-phenylbenzamide, specifically N-phenyl benzimidazole (B57391) derivatives, have been investigated for their cytotoxic effects against various human cancer cell lines. vanmedjournal.com Studies have demonstrated that these compounds can exhibit significant, dose-dependent cytotoxic activity.

In one study, a newly synthesized N-phenylbenzimidazole derivative (referred to as se-182) was tested against four cancer cell lines: A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast carcinoma), and DLD-1 (colorectal carcinoma). The compound showed potent cytotoxic action against A549 and HepG2 cells, with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. Another investigation into a different benzimidazole derivative (compound 4) also confirmed cytotoxic effects on both A549 and HepG2 cell lines after 72 hours of exposure. vanmedjournal.com These findings highlight the potential of the broader N-phenylbenzamide and related benzimidazole scaffolds as a basis for the development of new anticancer agents. vanmedjournal.com

Table 3: Cytotoxicity of Benzimidazole Analogue (se-182) Against Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)
A549Lung Carcinoma15.80
HepG2Liver Carcinoma15.58

Data sourced from Al-Ostath et al., 2023.

While specific studies on the inhibition of Phosphoinositide 3-kinase (PI3K) by this compound were not identified, research on related N-phenyl benzamide analogues has demonstrated their potential to act as enzyme inhibitors in cancer-relevant pathways. nih.gov The PI3K pathway is a critical regulator of cellular proliferation and survival, and its aberrant activation is a frequent event in many human cancers, making it an attractive therapeutic target. nih.gov

Research has been published on novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov The p38α MAPK pathway is involved in cellular responses to stress and plays a role in inflammation and cancer. nih.gov The development of N-phenyl benzamide derivatives as inhibitors of this kinase highlights the therapeutic potential of this chemical scaffold in targeting key enzymes involved in cancer and other diseases. nih.gov

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the available literature, research on related N-phenylbenzamide and salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide) derivatives provides significant insights. A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed potent anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net Notably, compounds with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substituents showed the most significant activity, with 61.45% and 51.76% inhibition, respectively, compared to the reference drug indomethacin (B1671933) (22.43%). nih.gov These compounds also demonstrated a potent ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation, and exhibited a lower incidence of gastric ulcers compared to indomethacin. nih.govresearchgate.net

Another study focused on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which demonstrated superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, with IC50 values (0.04–0.07 mg/mL) much lower than that of acetylsalicylic acid (0.4051 ± 0.0026 mg/mL). nih.gov These findings suggest that the N-phenylbenzamide core, similar to that in this compound, is a viable scaffold for developing anti-inflammatory agents. The nature and position of substituents on the N-phenyl ring appear to be critical in modulating this activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected N-phenylcarbamothioylbenzamide Analogues
CompoundSubstituent on N-phenyl ringInhibition of Paw Edema (%)Reference
1e2,4-dibromo61.45 nih.gov
1h3-nitro51.76 nih.gov
Indomethacin (Reference)-22.43 nih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Analgesic, Hypnotic, Sedative)

Analogues of this compound have been investigated for a variety of other biological activities.

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of N-phenylbenzamide derivatives. In one study, a series of 4-nitro-N-phenylbenzamides were effective in the maximal electroshock-induced seizure (MES) test in mice. nih.gov Specifically, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than phenytoin (B1677684) in the MES test. nih.gov Another study on isatin-based N-phenylbenzamide derivatives showed that compounds with fluorine substituents at the ortho and para positions of the phenyl ring exhibited acceptable anti-seizure effects in both MES and pentylenetetrazole (PTZ) models. nih.gov A separate series of novel fluorinated N-benzamide enaminones also demonstrated good anticonvulsant activity in the 6-Hz 'psychomotor' rodent model, with some analogues showing a selective effect on voltage-gated sodium channels. mdpi.com

Antidiabetic Activity: Benzamide derivatives have emerged as promising candidates for the treatment of diabetes, primarily as glucokinase activators. nih.gov Glucokinase activators work by lowering blood glucose levels in the liver and enhancing insulin (B600854) secretion in pancreatic β-cells. nih.gov Various series of benzamide derivatives have been synthesized and shown to possess considerable antihyperglycemic activity in animal models. nih.gov While specific studies on this compound are lacking, the broader class of benzamides is recognized for its potential in developing new antidiabetic drugs. nih.govwaset.org

Analgesic Activity: The analgesic potential of benzamide derivatives has also been explored. An in-silico and in-vivo study of 5-acetamido-2-hydroxy benzoic acid derivatives, which share a structural resemblance to aminobenzamides, demonstrated significant anti-nociceptive activity. nih.gov The introduction of larger groups like phenyl and benzyl (B1604629) was aimed at increasing selectivity for cyclooxygenase 2 (COX-2), a key target for anti-inflammatory and analgesic drugs. nih.gov Many analgesics are known to suppress nerve action potential conduction, and it is plausible that some benzamide derivatives exert their effects through this mechanism. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of benzamide derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies help in understanding how different parts of the molecule contribute to its pharmacological effects, guiding the design of more potent and selective compounds.

Impact of Fluoro Substitution Position and Nature

The introduction of fluorine into a drug molecule can profoundly alter its physicochemical properties and biological activity. core.ac.uk Fluorine's high electronegativity can affect the acidity (pKa) of nearby functional groups, while its size, comparable to a hydrogen atom, means it can be substituted with minimal steric hindrance. core.ac.uk

In the context of benzamide analogues, fluoro substitution has been shown to be critical for activity.

Position: Studies on anticonvulsant isatin-based N-phenylbenzamides showed that a fluorine substituent was particularly effective when placed at the ortho and para positions of the N-phenyl ring. nih.gov Similarly, for another class of compounds, fluoro substitution at the ortho position of a benzene (B151609) ring was crucial for inhibitory activity, whereas substitution at the meta or para position reduced activity. nih.gov Computational studies on fluorinated benzamides suggest that ortho-fluorine substitution can suppress crystal disorder, which may influence molecular interactions and biological activity. acs.org

Role of the Amide Group

The amide group is a fundamental functional group in a vast number of pharmaceuticals and biologically active compounds. researchgate.net Its importance stems from its structural and chemical properties.

Hydrogen Bonding: The amide linkage can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the C=O). This capability allows amide-containing molecules to form strong and specific interactions with biological targets like enzymes and receptors. nih.govsolubilityofthings.com

Structural Integrity: The amide bond is a key component in peptides and proteins, providing structural stability. researchgate.netsolubilityofthings.com In drug molecules, it serves as a robust linker between different pharmacophoric groups.

Target Interaction: In SAR studies of antitumor N-substituted benzamide derivatives, the heteroatoms of the amide group were found to be critical for activity, likely through chelation with a zinc ion in the target enzyme (HDAC2). nih.gov The replacement of the amide linker with other groups, such as a triazole ring, can alter conformational flexibility and often leads to reduced biological activity, highlighting the specific role of the amide bond. nih.gov

Effects of Substituents on Phenyl Ring

Substituents on the N-phenyl ring of N-phenylbenzamide analogues play a crucial role in determining the type and potency of their biological activity.

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can significantly influence activity. For anti-inflammatory N-phenylcarbamothioylbenzamides, derivatives with an N-(2,4-dibromophenyl) or N-(3-nitrophenyl) group, both containing electron-withdrawing substituents, showed the most potent activity. nih.gov In contrast, for some quinazolinone derivatives synthesized from 2-aminobenzamides, aryl iodides with electron-donating groups generally gave higher yields and better reactivity than those with electron-withdrawing groups. mdpi.com

Steric and Positional Effects: The size and position of the substituent are also critical. In a series of anticonvulsant 4-nitro-N-phenylbenzamides, substitution at the ortho position of the N-phenyl ring, such as with chloro and methyl groups, was found to be particularly effective. nih.gov For antitumor benzamides, a 2-substituent (ortho) on the phenyl ring was identified as being critical to the antiproliferative activity. nih.gov

Table 2: Effect of Phenyl Ring Substituents on Anticonvulsant Activity (MES Test)
CompoundSubstituent on N-phenyl ringActivityReference
N-(2,6-dimethylphenyl)-4-nitrobenzamide2,6-dimethylED50 = 31.8 µmol/kg nih.gov
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide2-chloro-6-methylED50 = 90.3 µmol/kg nih.gov
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-fluorophenyl)benzamide4-fluoroActive at 100 mg/kg nih.gov
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-fluorophenyl)benzamide2-fluoroActive at 100 mg/kg nih.gov

Influence of Amino Group Modifications

The 2-amino group on the benzamide ring is a key feature that can be modified to tune biological activity. Amines are crucial components in many biologically active compounds, including drugs and hormones, and their basicity and nucleophilicity are important for molecular interactions. ncert.nic.in

Acylation and Substitution: The amino group can be readily acylated to form amides or substituted with various alkyl or aryl groups. ncert.nic.in In a study of 2-aminobenzamide (B116534) derivatives, reacting the precursor isatoic anhydride (B1165640) with different amines led to a series of compounds with varying antimicrobial activities. nih.gov This indicates that the nature of the substituent on the nitrogen atom is a key determinant of the biological profile.

Role in Pharmacophore: For many classes of drugs, the amino group is part of the essential pharmacophore required for binding to the target. For 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are potent anti-proliferative agents, the 3-amino group is a core part of the active scaffold. mdpi.com

Impact on Basicity: Modifications to the amino group or its surrounding chemical environment can alter its basicity (pKb). The electron-withdrawing nature of an aryl group generally makes aromatic amines less basic than aliphatic amines. ncert.nic.in This change in basicity can affect how the molecule interacts with its biological target and can influence properties like absorption and distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to understand the relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's efficacy, QSAR models can guide the rational design of new, more potent analogues.

In the context of this compound and its analogues, QSAR studies aim to elucidate the structural requirements for their biological activities. These studies involve the generation of mathematical models that correlate physicochemical, electronic, and steric properties—known as descriptors—with the observed biological response.

A general QSAR model can be represented by the following equation:

Biological Activity = f (Molecular Descriptors)

Where the biological activity is the dependent variable and the molecular descriptors are the independent variables. The function f represents the mathematical relationship derived from the analysis, often through methods like multiple linear regression (MLR).

Research Findings from QSAR Studies on Analogues

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on structurally related benzamide and benzimidazole derivatives provide valuable insights into the structural features that may govern their activity.

One study on a series of substituted benzamides investigated their antimicrobial activity using QSAR methodology. nih.govdocumentsdelivered.comsigmaaldrich.com The researchers found that the antimicrobial activity could be effectively modeled using topological descriptors such as molecular connectivity indices (2χv and 2χ) and Kier's shape index (κα1). nih.gov These descriptors relate to the size, shape, and degree of branching of the molecule. The developed QSAR models showed good predictive ability, as indicated by low residual activity and high cross-validated r2 values. nih.gov

Another QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa employed multiple linear regression to establish a relationship between various molecular descriptors and antibacterial activity. nih.govresearchgate.net The inhibitory activity data, expressed as the negative logarithm of the molar minimum inhibitory concentration (log 1/MIC), was used as the dependent variable. nih.gov The study revealed that descriptors related to the molecular weight and topology were significant in predicting the antibacterial activity. nih.gov The statistical quality of the models was validated using parameters like the correlation coefficient (r), standard deviation (s), and Fischer's value (F). nih.gov

The table below summarizes the types of descriptors and statistical methods commonly employed in QSAR studies of benzamide and benzimidazole analogues.

Descriptor TypeExamplesStatistical MethodReference
Topological Molecular Connectivity Indices (χ), Kier's Shape Index (κ)Multiple Linear Regression (MLR) nih.gov
Physicochemical Molecular Weight (MW), Molar Refractivity (MR), Log PMultiple Linear Regression (MLR) nih.gov
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyNot specified in retrieved abstracts
Steric Molar Volume (MV)Not specified in retrieved abstracts

This table is a representation of descriptors and methods used in QSAR studies of analogous compounds and is not specific to this compound.

The insights gained from such QSAR studies are instrumental in the lead optimization phase of drug discovery. By understanding which structural modifications are likely to enhance biological activity, medicinal chemists can prioritize the synthesis of new analogues with a higher probability of success, thereby saving time and resources. For instance, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, researchers can focus on adding lipophilic substituents to the lead compound.

Mechanistic Studies and Molecular Interactions

Elucidation of Mechanism of Action

The biological activity of N-phenylbenzamide derivatives appears to be multifaceted, with different substituted analogs exhibiting a range of effects, from antiparasitic to anticancer and antiviral activities. nih.govnih.govnih.gov The core mechanism often revolves around the molecule's ability to interact with nucleic acids and proteins, thereby disrupting essential cellular processes.

Target Identification and Validation

Research into N-phenylbenzamide derivatives has identified several key molecular targets, which are crucial for their observed biological effects.

Table 1: Computational Docking Results of Imidazole-Based N-Phenylbenzamide Derivatives Against ABL1 Kinase

CompoundBinding Energy (kcal/mol)Inhibition Constant (µM)
4e (p-methoxy) -8.50.505
4f (p-fluoro) -7.53.52
Nilotinib (control) -6.260.6

Data adapted from a study on new imidazole-based N-phenylbenzamide derivatives. nih.gov

The broader class of substituted benzamides has been studied for its interaction with dopamine (B1211576) receptors, particularly in the context of antipsychotic activity. However, the relevance of this to 2-Amino-5-fluoro-N-phenylbenzamide, which is structurally distinct from the antipsychotic benzamides, is uncertain.

A significant body of evidence points to the DNA minor groove as a primary target for many N-phenylbenzamide derivatives, especially those with antiparasitic properties. nih.govnih.govacs.org These compounds, particularly dicationic derivatives like bis(2-aminoimidazolines), have shown strong and selective binding to the AT-rich minor groove of DNA. nih.gov This is particularly relevant for their activity against trypanosomatid parasites, which possess a unique mitochondrial DNA structure called kinetoplast DNA (kDNA) that is rich in adenine-thymine (A-T) base pairs. nih.govacs.org

The binding of these N-phenylbenzamide derivatives to the kDNA minor groove is thought to displace essential High Mobility Group (HMG)-box-containing proteins. nih.govacs.org This displacement disrupts the normal function and architecture of the kDNA, ultimately leading to parasite death. nih.govacs.org While some derivatives act purely as minor groove binders, others have been shown to also bind through intercalation. nih.gov The specific mode of binding can be influenced by the structural modifications of the N-phenylbenzamide scaffold. nih.gov

Studies on a series of N-phenylbenzamide analogues revealed that modifications to the central scaffold, including the introduction of halogen substituents like chlorine, can impact their DNA binding affinity and antiparasitic activity. nih.gov This suggests that the fluorine atom in this compound could play a role in modulating its interaction with DNA.

Signaling Pathway Modulation

The interaction of N-phenylbenzamide derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. For instance, the inhibition of ABL1 kinase by imidazole-based N-phenylbenzamide derivatives would directly interfere with the signaling pathways regulated by this kinase, which are often implicated in cell proliferation and survival in cancer. nih.gov Similarly, the disruption of kDNA in parasites triggers a cascade of events that leads to cellular demise. nih.govacs.org

Cellular Effects and Phenotypic Changes

The molecular interactions of N-phenylbenzamide derivatives translate into observable cellular effects and phenotypic changes.

In the context of antiparasitic activity, treatment with these compounds leads to the disruption of kDNA, which is a lethal event for the parasite. nih.govacs.org In vitro studies have demonstrated potent activity of N-phenylbenzamide analogs against various kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

In cancer cell lines, imidazole-based N-phenylbenzamide derivatives have been shown to induce cytotoxicity. nih.gov The derivative with a fluorine substitution was found to be the most potent in a tested series, exhibiting significant activity against lung, cervical, and breast cancer cell lines. nih.gov

Furthermore, various N-phenylbenzamide derivatives have demonstrated antimicrobial and antiviral activities. nih.govresearchgate.netnih.gov For example, certain N-phenylbenzamides have shown the ability to inhibit the replication of Coxsackie virus A9. nih.gov The phenylbenzamide moiety was found to be crucial for this antiviral effect. nih.gov Other studies have reported on the antimycobacterial and antifungal properties of 2-amino-N-phenylbenzamides, with a 5-chloro substituted derivative showing enhanced activity against Mycobacterium tuberculosis. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, offering insights into molecular properties and interactions at an atomic level. For this compound, these techniques can elucidate its potential as a biologically active agent by modeling its interactions with protein targets, understanding its dynamic behavior, and characterizing its electronic properties.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential biological activity of compounds like this compound. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding energy.

Studies on similar benzamide (B126) derivatives have successfully used docking to identify potential inhibitors for enzymes like topoisomerase and acetylcholinesterase. nih.gov For this compound, docking would be employed to screen its affinity against various protein targets, providing a foundational step in identifying its potential therapeutic applications.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For the this compound scaffold, these interactions are predicted to include:

Hydrogen Bonding: The central amide linker (-CONH-) is a key site for interaction. The amide hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. The primary amine (-NH2) group also provides additional hydrogen bond donor capabilities. Studies on N-phenylbenzamides confirm that hydrogen bonding to the central amide group is a critical interaction.

Hydrophobic and π-π Interactions: The two phenyl rings provide significant hydrophobic character, allowing for interactions with nonpolar pockets within a protein's active site. These aromatic rings can also engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom at the 5-position can act as a weak hydrogen bond acceptor or participate in halogen bonding, which can influence binding affinity and selectivity. The introduction of fluorine is known to alter the binding affinities of molecules with enzymes and receptors.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are essential for binding the ligand. For example, in studies of other benzamides, specific glycine, arginine, and tyrosine residues have been identified as critical for forming stable complexes.

From these interactions, a pharmacophore model can be constructed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For this compound, a hypothetical pharmacophore would likely include:

One or two hydrogen bond donors (from the amide and amine groups).

One or two hydrogen bond acceptors (from the carbonyl oxygen and fluorine atom).

Two aromatic/hydrophobic regions (from the phenyl rings).

The precise arrangement of these features in 3D space would be critical for its biological activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time. While static docking gives a snapshot of a potential binding pose, MD simulations reveal the stability of this pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnih.gov

For a complex of this compound with a target protein, an MD simulation would typically run for nanoseconds or longer. nih.gov Key analyses performed on the simulation trajectory include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex. nih.gov

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions throughout the simulation, confirming the predictions from docking. researchgate.net

MD simulations on new N-phenylbenzamide derivatives have shown that active compounds form stable complexes with their target proteins, validating docking scores and providing deeper insights into the binding kinetics. nih.govnih.gov This technique is essential for confirming whether an initial high-scoring dock represents a truly stable and meaningful interaction.

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity, independent of a biological receptor.

Theoretical calculations using the DFT/B3LYP method are commonly performed to predict molecular structure and properties. acs.org For this compound, these calculations would yield important data on its electronic landscape.

Calculated PropertySignificance for this compound
HOMO Energy (Highest Occupied Molecular Orbital) Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile.
LUMO Energy (Lowest Unoccupied Molecular Orbital) Indicates the ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. The presence of fluorine atoms can modulate this gap.
Dipole Moment Measures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps in understanding and predicting how the molecule will interact with other species.

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the electronegative carbonyl oxygen and the fluorine atom.

Positive Potential (Blue): Regions of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amide and amine groups.

The MEP surface provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in hydrogen bonding and other electrostatic interactions, thereby complementing the findings from molecular docking studies.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

The evaluation of pharmacokinetic properties, specifically Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical phase in the development of new chemical entities. In silico computational methods are frequently employed to predict the ADME profiles of compounds, helping to identify promising candidates and reduce late-stage attrition in drug discovery. rsc.orgmdpi.com For benzamide derivatives, these predictions are based on the chemical structure and are used to estimate behavior within the human body. researchgate.net The inclusion of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry intended to modulate physicochemical properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and lipophilicity, which are key factors influencing the ADME profile. cymitquimica.commdpi.com

Computational ADME screening of various benzamide and benzimidazole (B57391) derivatives has been performed to assess their potential. rsc.orgrsc.org These studies often evaluate parameters such as gastrointestinal absorption and potential to be a substrate for efflux pumps like P-glycoprotein. mdpi.comresearchgate.net For instance, studies on N-phenylbenzamide derivatives have utilized programs like SwissADME to predict their pharmacokinetic properties and drug-likeness, reinforcing their potential for further development. nih.gov

Table 1: Predicted ADME Properties for Representative Benzamide Derivatives Note: Data for illustrative purposes based on typical in silico predictions for related structures. Specific values for this compound are not publicly available and would require dedicated computational analysis.

ParameterPredicted Value/ClassificationSignificance
Gastrointestinal (GI) AbsorptionHighIndicates good absorption from the gut.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound may not readily enter the central nervous system.
P-glycoprotein (P-gp) SubstrateYes/NoPredicts whether the compound is likely to be removed from cells by this major efflux transporter. researchgate.net
CYP Isoform Inhibition (e.g., CYP1A2, CYP2C9)Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions. researchgate.net

Metabolic stability is a crucial determinant of a compound's pharmacokinetic profile. The presence and position of certain functional groups can significantly influence how a molecule is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. researchgate.net The introduction of a fluorine atom, as seen in this compound, is a well-established strategy to enhance metabolic stability. cymitquimica.com The strong C-F bond can block sites of metabolism that would otherwise be susceptible to oxidative reactions.

In studies of structurally related 2-phenylaminophenylacetic acid derivatives, chemical modifications, including halogenation, were shown to cause noticeable changes in metabolic stability when incubated with human liver microsomes. nih.gov For N-phenylbenzamide structures, N-substituents also play a role; for example, smaller methyl groups may enhance metabolic stability compared to bulkier groups. While specific experimental data for this compound is limited, the structural features suggest a degree of metabolic stability. Accelerated degradation studies under conditions of high temperature and humidity, followed by LC-MS analysis, would be a standard method to detect hydrolytic or oxidative byproducts and formally assess its stability.

One study on a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites identified a compound (3a) that displayed adequate metabolic stability, making it a viable candidate for further in vivo studies. nih.gov This highlights that the core N-phenylbenzamide scaffold can be compatible with metabolic stability, which is often a key optimization goal. nih.govnih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov This property is governed by factors including lipophilicity, molecular size, and interaction with efflux transporters like P-glycoprotein. nih.gov In silico methods are frequently used to predict the BBB permeability of new compounds. mdpi.comnih.gov

For benzamide derivatives, predictions of BBB permeability can vary. For example, in silico analysis of certain benzimidazole derivatives suggested they would not cross the BBB. mdpi.comnih.gov Conversely, research focused on optimizing neuronal nitric oxide synthase inhibitors with a 2-aminopyridine (B139424) scaffold involved strategies like enhancing lipophilicity and modulating pKa to improve BBB penetration. nih.gov One analog in that study achieved an efflux ratio of 0.8 in a Caco-2 bidirectional assay, indicating low susceptibility to efflux and thus better potential for entering the brain. nih.gov

While specific experimental data for this compound is not available, its structural components provide clues. The N-phenyl group increases lipophilicity, which could favor BBB permeation. cymitquimica.com However, the presence of polar amino and amide groups, along with its potential to be a substrate for efflux pumps, may limit its ability to enter the CNS. Studies on hyperphenylalaninaemia have shown that high concentrations of phenylalanine can impair the permeability of the blood-cerebrospinal fluid barrier, illustrating the complex transport dynamics at play. nih.gov

Biophysical Characterization of Interactions

Biophysical techniques are essential for understanding how a compound interacts with its biological targets at a molecular level. These methods can elucidate binding modes, affinities, and the structural consequences of such interactions. For N-phenylbenzamide derivatives, studies have focused on their interactions with macromolecules like DNA and proteins, employing a range of biophysical and spectroscopic methods. nih.govnih.govresearchgate.net

Certain N-phenylbenzamide derivatives have been investigated as DNA binding agents. nih.govnih.gov A common method to assess this interaction is by measuring the change in the melting temperature (ΔTm) of DNA upon addition of the compound. A significant increase in Tm indicates that the compound stabilizes the DNA duplex, which is characteristic of binding.

In a study of N-phenylbenzamide derivatives designed as potential agents against kinetoplastid parasites, which have AT-rich kinetoplast DNA (kDNA), several compounds were shown to bind strongly and selectively to the minor groove of AT-rich DNA. nih.govnih.gov The binding affinity, as measured by ΔTm, was correlated with the ionization state (pKa) of the molecules at physiological pH. nih.govnih.gov These findings demonstrate that the N-phenylbenzamide scaffold can serve as a core for molecules that interact directly with DNA. nih.gov The specific binding mode can vary; while some series of compounds were found to be minor groove binders, others were shown to bind via intercalation. nih.govnih.gov

Table 2: Illustrative DNA Binding Affinities (ΔTm) for N-Phenylbenzamide Analogs Note: This table presents example data from studies on N-phenylbenzamide derivatives to illustrate the method. Data for this compound is not available.

Compound SeriesTarget DNAΔTm (°C)Inferred Binding Mode
Series 1 (Bis-aminoimidazolines)AT-rich DNA>10Minor Groove Binding nih.gov
Series 2 (Bis-benzimidazoles)AT-rich DNA5-8Intercalation nih.gov
Series 3 (Bis-arylimidamides)AT-rich DNA>15Minor Groove Binding nih.gov

Spectroscopic methods are fundamental for the structural elucidation and characterization of newly synthesized compounds like this compound. lehigh.edusemanticscholar.org

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about electronic transitions within the molecule and is useful for quantitative analysis. lehigh.edu For benzamide isomers, UV-Vis spectra can help confirm the structure and investigate electronic properties. mdpi.com The UV-Vis absorption spectrum of a molecule is influenced by its solvent environment; studies on related Schiff bases have analyzed absorption bands in different solvents to understand electronic transitions. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu For an N-phenylbenzamide structure, key absorption bands would correspond to N-H stretching (from the amine and amide groups), C=O stretching (from the amide), and C-F stretching. mdpi.com In a study of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, IR analysis confirmed the presence of these key functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. lehigh.edunih.gov The chemical shifts and splitting patterns in the NMR spectrum of this compound would allow for the unambiguous assignment of each proton and carbon in its aromatic rings and amide linkage. semanticscholar.org

Table 3: Expected Spectroscopic Data for this compound Note: This table is a generalized representation based on typical values for the constituent functional groups. Actual experimental values may vary.

TechniqueExpected ObservationInterpretation
UV-VisAbsorption maxima (λmax) in the UV range (e.g., ~260-350 nm)Corresponds to π→π* and n→π* electronic transitions in the aromatic rings and carbonyl group. researchgate.net
IRBands at ~3400-3200 cm⁻¹, ~1650 cm⁻¹, ~1250 cm⁻¹N-H stretching (amine/amide), C=O stretching (amide), C-F stretching, respectively. mdpi.com
¹H NMRSignals in aromatic region (~6.5-8.0 ppm), amide N-H signal, amine NH₂ signalReveals the electronic environment and connectivity of protons.
¹³C NMRSignals for aromatic carbons, amide carbonyl carbon (~160-170 ppm)Shows the number and type of carbon atoms in the molecule.

Medicinal Chemistry Applications and Drug Discovery Potential

Lead Compound Identification and Optimization

The journey of drug discovery often begins with a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more drug-like properties. This process, known as hit-to-lead optimization, focuses on enhancing potency, selectivity, and pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). uantwerpen.benih.gov

While specific optimization data for 2-Amino-5-fluoro-N-phenylbenzamide is not extensively published, studies on structurally related scaffolds highlight the general strategies employed. For instance, a hit-to-lead optimization campaign was conducted on a series of 2-aminobenzimidazole (B67599) derivatives for the treatment of Chagas disease. uantwerpen.benih.gov The initial hit was identified from a phenotypic screen against Trypanosoma cruzi. uantwerpen.be Researchers then synthesized and evaluated 277 derivatives to establish a comprehensive structure-activity relationship (SAR), aiming to improve potency, metabolic stability, and lipophilicity while reducing cytotoxicity. uantwerpen.benih.gov

In a different context, a study on amino-substituted N-arylbenzamide derivatives as antioxidant agents identified a lead compound for further development. acs.org By evaluating their ability to scavenge free radicals and their reducing power, a trihydroxy-substituted derivative was proposed as a promising candidate for subsequent optimization. acs.org This process of identifying a superior analogue based on functional assays is central to lead optimization.

The main objective of this phase is to refine a molecule to meet the criteria defined in a Candidate Drug Target Profile (CDTP), making it suitable for progression into preclinical and clinical development. uantwerpen.beresearchgate.net

Design of Novel Therapeutic Agents

The 2-aminobenzamide (B116534) scaffold is a versatile building block for the design of novel therapeutic agents targeting a wide array of diseases. Its structure allows for modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity. Investigations into benzamide (B126) derivatives have yielded compounds with potential applications as inhibitors of enzymes like cholinesterases and carbonic anhydrases, which are relevant to conditions such as Alzheimer's disease. nih.govnih.gov

One powerful strategy for creating diverse molecules is the use of multicomponent reactions. A novel Grob-Ugi cascade reaction has been developed to efficiently synthesize a wide range of structurally diverse 2-aminobenzamide derivatives. acs.org This method allows for the combination of multiple simple starting materials in a single step to create complex products, accelerating the discovery of new bioactive compounds. acs.org

The design process often involves "scaffold hopping," where the core structure of a known inhibitor is replaced with a different one that maintains a similar three-dimensional arrangement of key functional groups. In one study, researchers designed novel phosphodiesterase 5 (PDE5) inhibitors by creating 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives . nih.gov An intramolecular hydrogen bond in these molecules created a "pseudo-ring" that mimicked the structure of existing drugs, leading to the discovery of a highly potent and selective inhibitor. nih.gov

These examples demonstrate that the fundamental structure of aminobenzamides provides a robust foundation for designing new molecules with tailored pharmacological profiles.

Table 1: Examples of Designed Benzamide and Related Derivatives
Compound/SeriesTarget/ApplicationKey FindingReference
2-Aminobenzimidazole DerivativesTrypanosoma cruzi (Chagas Disease)Hit-to-lead optimization improved potency and ADME properties. uantwerpen.benih.gov
N-Arylbenzamide DerivativesAntioxidant AgentsA trihydroxy derivative was identified as a lead compound for further optimization. acs.org
5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine DerivativesPDE5 Inhibition (Erectile Dysfunction)A pseudo-ring design led to a highly potent and selective inhibitor with an IC₅₀ of 0.13 nM. nih.gov
Benzamide-Sulfonamide HybridsCarbonic Anhydrase & Acetylcholinesterase InhibitionCompounds showed significant inhibitory potential in the nanomolar range. nih.gov

Combination Therapies involving this compound Analogues

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious disease. acs.org This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

While specific combination studies involving this compound are not prominent in the literature, research on other benzamide derivatives illustrates the potential of this chemical class in combination regimens. For example, Entinostat , a benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor, has shown synergistic effects when combined with CDK4/6 inhibitors to suppress the growth of certain breast cancer cells. mdpi.com

Furthermore, some benzamide antipsychotic drugs, such as amisulpride , have been found to bind to specific γ-hydroxybutyric acid (GHB) receptors in the brain, suggesting complex interactions with neurotransmitter systems that could be exploited in combination strategies. wikipedia.org The principle of combination therapy often involves pairing a primary therapeutic agent with an adjuvant that enhances its effect. For instance, in the fight against antibiotic resistance, inhibitors of bacterial defense mechanisms like β-lactamases or efflux pumps are combined with standard antibiotics to restore their effectiveness. acs.org This concept could potentially be applied to benzamide-based drugs in the future.

Future Directions in Drug Development

The broad biological activities demonstrated by benzamide and benzimidazole (B57391) derivatives ensure that they will remain an area of intense focus for future drug development. nih.gov The versatility of the scaffold allows for continued exploration and optimization to generate next-generation therapeutic agents. nih.gov

Future work will likely involve several key strategies:

Expansion of Chemical Space : The development of novel synthetic methods, such as the Grob-Ugi cascade reaction for 2-aminobenzamide derivatives, will continue to provide access to new and diverse molecular architectures for biological screening. acs.org

Multi-Targeted Drug Design : There is a growing interest in designing single molecules that can modulate multiple targets simultaneously, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders. nih.gov The benzamide scaffold is well-suited for this approach.

Structure-Based Drug Design : As the three-dimensional structures of more biological targets are elucidated, computational methods and structure-based design will play a larger role in creating highly specific and potent inhibitors based on the benzamide core.

Targeted Drug Delivery : Future research may focus on conjugating benzamide-based drugs to targeting moieties, such as peptides or antibodies, to deliver the therapeutic agent specifically to diseased cells, thereby increasing efficacy and minimizing off-target side effects.

The promising results from various studies on aminobenzamide and related scaffolds suggest that further exploration of this chemical class, including specific analogues like this compound, is warranted. acs.org Many new pharmaceuticals containing these core structures are anticipated to emerge from discovery pipelines over the next decade. nih.gov

Advanced Analytical Techniques in the Research of 2 Amino 5 Fluoro N Phenylbenzamide

Spectroscopic Characterization (e.g., NMR, FTIR, MS)

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-5-fluoro-N-phenylbenzamide. They rely on the interaction of electromagnetic radiation with the molecule to provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the distinct protons on the two aromatic rings and the amine and amide groups, while ¹³C NMR would characterize each unique carbon atom. The coupling between the fluorine atom and adjacent carbon and proton atoms (¹⁹F-¹³C and ¹⁹F-¹H coupling) would provide definitive evidence for the fluorine's position on the benzamide (B126) ring. While specific spectral data for this compound is not widely published, analysis of related structures suggests expected chemical shifts.

Expected ¹H and ¹³C NMR Data for this compound

Nucleus Type of Atom Expected Chemical Shift (ppm) Expected Multiplicity
¹H Amine (NH₂) Protons Broad singlet s
¹H Amide (NH) Proton Singlet s
¹H Aromatic Protons 6.5 - 8.0 m, dd, d
¹³C Carbonyl Carbon (C=O) ~165 s

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds, such as the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and the C-F bond stretch.

Expected FTIR Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Amide (N-H) Stretch 3200 - 3400
Aromatic (C-H) Stretch 3000 - 3100
Amide (C=O) Stretch 1640 - 1680
Aromatic (C=C) Stretch 1450 - 1600

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₃H₁₁FN₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 230.0859 g/mol .

Chromatographic Methods (e.g., HPLC, LC-MS, GC-MS) for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. A reverse-phase HPLC method would likely be used, where the compound is passed through a nonpolar stationary phase column. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks indicates its purity. For the closely related, non-fluorinated analog 2-Amino-N-phenylbenzamide, methods using a C18 column with a mobile phase of acetonitrile (B52724) and water have been described. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities during synthesis and in stability studies. ambeed.com An LC-MS analysis of this compound would provide the molecular weights of co-eluting substances, aiding in their identification. For MS compatibility, volatile buffers like formic acid are typically used in the mobile phase instead of non-volatile acids like phosphoric acid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile or semi-volatile compounds. While direct analysis of this compound might be challenging due to its polarity and molecular weight, GC-MS could be employed to detect smaller, more volatile impurities or degradation products, such as dehalogenated byproducts. ambeed.comnih.gov

X-ray Diffraction for Structural Elucidation

X-ray Diffraction (XRD) , specifically single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although specific crystal structure data for this compound is not publicly available, this technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding. Such data is crucial for understanding the compound's solid-state conformation and packing, which influences its physical properties. Studies on similarly complex organic molecules have successfully used this technique to confirm their structure and stereochemistry.

Advanced Microscopy Techniques

While not commonly reported for simple synthetic molecules, advanced microscopy techniques could offer insights into the solid-state morphology of this compound.

Scanning Electron Microscopy (SEM) could be used to visualize the surface topography, crystal habit, and particle size distribution of the bulk powder.

Transmission Electron Microscopy (TEM) could provide higher-resolution images of the internal structure if prepared as sufficiently thin samples.

Atomic Force Microscopy (AFM) could map the surface at the nanoscale, potentially revealing details about crystal growth mechanisms.

These techniques would be most relevant in materials science applications or in detailed studies of crystallization processes.

Hyphenated Techniques for Complex Mixture Analysis

The power of hyphenated techniques lies in their ability to combine separation with sensitive detection, making them ideal for analyzing complex mixtures. Beyond standard LC-MS and GC-MS, other hyphenated methods could be applied to research involving this compound.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. It is an unparalleled tool for the structural elucidation of unknown impurities or metabolites in complex mixtures without the need for prior isolation.

LC-FTIR (Liquid Chromatography-Fourier-Transform Infrared Spectroscopy): By coupling HPLC with FTIR, it is possible to obtain infrared spectra of separated components, providing information about their functional groups.

Tandem Mass Spectrometry (MS/MS): Often coupled with LC or GC, MS/MS involves isolating a specific ion (such as the molecular ion of the target compound) and fragmenting it to produce a secondary mass spectrum. This provides a higher degree of structural information and specificity, which is invaluable for identifying compounds in a complex biological matrix or for quantitative analysis.

These advanced hyphenated methods are central to modern analytical chemistry, enabling comprehensive analysis in fields like drug metabolism studies, impurity profiling, and quality control.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-Amino-5-fluoro-N-phenylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling 2-amino-5-fluorobenzoic acid with aniline derivatives. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCl/HOBt for amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Reactions at 0–25°C minimize side products like hydrolyzed intermediates .
    Data Table :
Reaction ConditionYield (%)Purity (%)Reference
EDCl/HOBt, DMF, 25°C7895
DCC, THF, 0°C6590

What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted aniline .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves amide products from fluorinated byproducts .
  • HPLC validation : C18 columns with acetonitrile/water gradients confirm purity >95% .

Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR (DMSO-d6) shows distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and the amide NH (δ 10.3 ppm) .
  • FT-IR : Amide C=O stretch at ~1660 cm1^{-1} and N-H bend at ~1550 cm1^{-1} confirm bond formation .
  • Mass Spectrometry : ESI-MS m/z 245.1 [M+H]+ aligns with theoretical molecular weight .

Advanced Research Questions

How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity in receptor binding studies?

Methodological Answer:

  • Fluorine positioning : The 5-fluoro group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Comparative SAR Table :
DerivativeIC50 (nM)Target ProteinReference
5-Fluoro12.3EGFR
5-Chloro45.6EGFR
Unsubstituted>100EGFR

How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2). The fluorophenyl group shows π-π stacking with Tyr355 .
  • MD simulations : AMBER forcefields reveal stable hydrogen bonds between the amide NH and Asp351 over 100 ns trajectories .

How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration in kinase assays .
  • Meta-analysis : Compare datasets using tools like PRISMA to identify outliers due to impurity (>98% purity required for reproducibility) .

What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Argon-atmosphere vials at –20°C prevent hydrolysis of the amide bond .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods; LD50 (oral, rat) = 320 mg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.